Cas no 502133-62-2 (1-(5-Chloropyridin-2-yl)-1,4-diazepane)
1-(5-Chloropyridin-2-yl)-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Chloropyridin-2-yl)-1,4-diazepane
- SBB054292
- 1-(5-chloro-2-pyridyl)-1,4-diazaperhydroepine
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- MDL: MFCD05182308
- Inchi: 1S/C10H14ClN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
- InChI Key: QROUAUKPBGCWPX-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)N1CCNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Topological Polar Surface Area: 28.2
1-(5-Chloropyridin-2-yl)-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 083842-1g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane, 97% |
502133-62-2 | 97% | 1g |
$414.00 | 2023-09-08 | |
| Fluorochem | 067277-1g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 97% | 1g |
£128.00 | 2022-03-01 | |
| Fluorochem | 067277-5g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 97% | 5g |
£512.00 | 2022-03-01 | |
| Fluorochem | 067277-10g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 97% | 10g |
£800.00 | 2022-03-01 | |
| Chemenu | CM291411-5g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 97% | 5g |
$726 | 2021-06-09 | |
| Apollo Scientific | OR01997-1g |
1-(5-Chloropyridin-2-yl)homopiperazine |
502133-62-2 | 1g |
£136.00 | 2025-02-19 | ||
| Apollo Scientific | OR01997-5g |
1-(5-Chloropyridin-2-yl)homopiperazine |
502133-62-2 | 5g |
£544.00 | 2025-02-19 | ||
| Chemenu | CM291411-5g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 97% | 5g |
$726 | 2022-06-11 | |
| abcr | AB234288-1 g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 1 g |
€184.40 | 2023-07-20 | ||
| abcr | AB234288-5 g |
1-(5-Chloropyridin-2-yl)-1,4-diazepane |
502133-62-2 | 5 g |
€623.60 | 2023-07-20 |
1-(5-Chloropyridin-2-yl)-1,4-diazepane Suppliers
1-(5-Chloropyridin-2-yl)-1,4-diazepane Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-(5-Chloropyridin-2-yl)-1,4-diazepane
Recent Advances in the Study of 1-(5-Chloropyridin-2-yl)-1,4-diazepane (CAS: 502133-62-2)
1-(5-Chloropyridin-2-yl)-1,4-diazepane (CAS: 502133-62-2) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This heterocyclic compound, featuring a diazepane ring linked to a chloropyridinyl moiety, has been the subject of recent research due to its potential pharmacological properties. The compound's unique structural characteristics make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.
Recent studies have focused on the synthesis and optimization of 1-(5-Chloropyridin-2-yl)-1,4-diazepane derivatives to enhance their biological activity and pharmacokinetic profiles. A 2023 publication in the Journal of Medicinal Chemistry reported the successful synthesis of several analogs with improved binding affinity to specific neurotransmitter receptors, suggesting potential applications in the treatment of anxiety and depression. The researchers employed computational modeling and structure-activity relationship (SAR) studies to guide their synthetic efforts, resulting in compounds with nanomolar potency.
In addition to its CNS applications, 1-(5-Chloropyridin-2-yl)-1,4-diazepane has shown promise as a building block for antimicrobial agents. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, although further studies are needed to fully elucidate the molecular targets.
The pharmacokinetic properties of 1-(5-Chloropyridin-2-yl)-1,4-diazepane have also been investigated in preclinical models. A 2022 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics, with good blood-brain barrier penetration observed in rodent models. These findings support the compound's potential as a CNS drug candidate, though additional optimization may be required to address metabolic stability issues identified in human liver microsome studies.
From a synthetic chemistry perspective, recent advances have improved the efficiency of producing 1-(5-Chloropyridin-2-yl)-1,4-diazepane and its derivatives. A 2023 paper in Organic Process Research & Development described a novel catalytic system that enables the preparation of this scaffold in high yield and enantiomeric purity, addressing previous challenges in stereocontrol during the diazepane ring formation.
Looking forward, researchers anticipate that 1-(5-Chloropyridin-2-yl)-1,4-diazepane will continue to serve as a valuable template for drug discovery. Current efforts are focused on expanding its therapeutic applications through targeted modifications of its core structure, with particular interest in developing selective kinase inhibitors for oncology applications. The compound's versatility and demonstrated biological activity make it a compelling subject for ongoing research in chemical biology and pharmaceutical development.
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